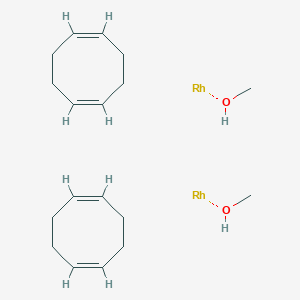
Dimère de méthoxy(cyclooctadiène)rhodium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methoxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, hydroformylation, and cyclization reactions. .
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials
Mécanisme D'action
Target of Action
Methoxy(cyclooctadiene)rhodium(I) dimer is primarily used as a catalyst in various chemical reactions . It acts as a precursor for organorhodium(I) species .
Mode of Action
This compound interacts with its targets by facilitating a variety of reactions. It is known to catalyze cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process .
Biochemical Pathways
The compound is involved in the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This process is part of a broader set of reactions that contribute to the synthesis of complex organic molecules.
Result of Action
The action of Methoxy(cyclooctadiene)rhodium(I) dimer results in the formation of new chemical bonds and the synthesis of complex organic molecules . Its use can increase the efficiency and selectivity of certain chemical reactions.
Action Environment
The action of Methoxy(cyclooctadiene)rhodium(I) dimer can be influenced by environmental factors such as temperature and pH. For instance, it is typically stored at temperatures below −20°C . The presence of other substances in the reaction mixture can also affect its catalytic activity.
Analyse Biochimique
Biochemical Properties
Methoxy(cyclooctadiene)rhodium(I) dimer is known to interact with various enzymes and proteins in biochemical reactions . It acts as a catalyst for cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process . The nature of these interactions is primarily catalytic, facilitating the biochemical reactions without being consumed in the process .
Cellular Effects
The effects of Methoxy(cyclooctadiene)rhodium(I) dimer on cells and cellular processes are primarily related to its role as a catalyst in biochemical reactions
Molecular Mechanism
Methoxy(cyclooctadiene)rhodium(I) dimer exerts its effects at the molecular level through its catalytic activity . It facilitates the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This involves binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Methoxy(cyclooctadiene)rhodium(I) dimer is involved in various metabolic pathways due to its role as a catalyst in biochemical reactions
Méthodes De Préparation
Methoxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with methanol and 1,5-cyclooctadiene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then refluxed, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
Methoxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: It can undergo ligand exchange reactions where the methoxy or cyclooctadiene ligands are replaced by other ligands.
Addition: It participates in 1,4-addition reactions with unsaturated substrates, such as alpha,beta-unsaturated ketones and aldehydes
Common reagents used in these reactions include organoborons, alcohols, and aryl 9-BBN (9-borabicyclo[3.3.1]nonane). Major products formed from these reactions include beta-enamino esters and other organorhodium complexes .
Comparaison Avec Des Composés Similaires
Methoxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Similar in structure but contains a chloro ligand instead of a methoxy ligand.
Acetylacetonatobis(cyclooctene)rhodium(I): Contains acetylacetonate and cyclooctene ligands.
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I): Contains carbonyl and pentamethylcyclopentadienyl ligands
Methoxy(cyclooctadiene)rhodium(I) dimer is unique due to its methoxy ligand, which imparts specific reactivity and selectivity in catalytic reactions .
Propriétés
Numéro CAS |
12148-72-0 |
|---|---|
Formule moléculaire |
C18H32O2Rh2 |
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
cycloocta-1,5-diene;methanol;rhodium |
InChI |
InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; |
Clé InChI |
LEJWHNWXNMGGKE-UHFFFAOYSA-N |
SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
SMILES isomérique |
CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh] |
SMILES canonique |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















